molecular formula C7H13ClN2O B219796 3-Acetyl-beta-carboline thiosemicarbazone CAS No. 119694-68-7

3-Acetyl-beta-carboline thiosemicarbazone

Cat. No. B219796
CAS RN: 119694-68-7
M. Wt: 283.35 g/mol
InChI Key: WPDASJZOPPSHTB-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-beta-carboline thiosemicarbazone (ACTC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a derivative of beta-carboline, a naturally occurring compound that is found in various plants, including tobacco, coffee, and tea. ACTC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 3-Acetyl-beta-carboline thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
3-Acetyl-beta-carboline thiosemicarbazone has been shown to have various biochemical and physiological effects. Studies have shown that 3-Acetyl-beta-carboline thiosemicarbazone can induce apoptosis in cancer cells, inhibit the replication of viruses, and protect neurons from oxidative stress. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-Acetyl-beta-carboline thiosemicarbazone has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized and purified. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to have potent antitumor, antiviral, and neuroprotective properties. However, there are some limitations to the use of 3-Acetyl-beta-carboline thiosemicarbazone in lab experiments. The compound may have off-target effects, and its mechanism of action is not fully understood. Additionally, the compound may have toxicity issues that need to be addressed.

Future Directions

There are several future directions for the use of 3-Acetyl-beta-carboline thiosemicarbazone in scientific research. One potential application is in the treatment of cancer. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to have potent antitumor properties, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone may have applications in the treatment of infectious diseases, including viral infections. Finally, further studies are needed to determine the safety and toxicity of 3-Acetyl-beta-carboline thiosemicarbazone in animal models and clinical trials.
Conclusion:
In conclusion, 3-Acetyl-beta-carboline thiosemicarbazone is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. The compound has been shown to have potent antitumor, antiviral, and neuroprotective properties. However, further studies are needed to determine its efficacy and safety in animal models and clinical trials. 3-Acetyl-beta-carboline thiosemicarbazone has the potential to be a valuable tool for scientific research and may have applications in the treatment of various diseases.

Synthesis Methods

3-Acetyl-beta-carboline thiosemicarbazone can be synthesized using various methods, including the reaction of beta-carboline with thiosemicarbazide in the presence of acetic anhydride. The synthesis of 3-Acetyl-beta-carboline thiosemicarbazone is a multi-step process that involves the purification and isolation of the compound. The purity of 3-Acetyl-beta-carboline thiosemicarbazone is critical for its use in scientific research.

Scientific Research Applications

3-Acetyl-beta-carboline thiosemicarbazone has been studied extensively for its potential therapeutic applications in various diseases. Studies have shown that 3-Acetyl-beta-carboline thiosemicarbazone has antitumor, antiviral, and neuroprotective properties. 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. Furthermore, 3-Acetyl-beta-carboline thiosemicarbazone has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

properties

CAS RN

119694-68-7

Product Name

3-Acetyl-beta-carboline thiosemicarbazone

Molecular Formula

C7H13ClN2O

Molecular Weight

283.35 g/mol

IUPAC Name

[(Z)-1-(9H-pyrido[3,4-b]indol-3-yl)ethylideneamino]thiourea

InChI

InChI=1S/C14H13N5S/c1-8(18-19-14(15)20)12-6-10-9-4-2-3-5-11(9)17-13(10)7-16-12/h2-7,17H,1H3,(H3,15,19,20)/b18-8-

InChI Key

WPDASJZOPPSHTB-LSCVHKIXSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=NC=C2C(=C1)C3=CC=CC=C3N2

SMILES

CC(=NNC(=S)N)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Canonical SMILES

CC(=NNC(=S)N)C1=NC=C2C(=C1)C3=CC=CC=C3N2

synonyms

3-ABCTS
3-acetyl-beta-carboline thiosemicarbazone

Origin of Product

United States

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